BenchChemオンラインストアへようこそ!

6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid

Medicinal Chemistry ADME Optimization Sulfone Pharmacophore

This fully oxidized 6,6-dioxide sulfone scaffold (CAS 1368148-50-8) offers a topologically distinct [4,3-b] fusion chemotype versus the patented Bayer [3,2-b] BK-channel series. The free 3-carboxylic acid eliminates ester saponification, enabling direct HATU/EDCI-mediated parallel amide/ester library synthesis. Its low MW (227.23 Da) fits fragment-based discovery (Rule of Three), with the polar sulfone ensuring enhanced solubility and metabolic stability. Ideal for SAR exploration, chemical probe conjugation, and IP generation.

Molecular Formula C9H9NO4S
Molecular Weight 227.23
CAS No. 1368148-50-8
Cat. No. B2573550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
CAS1368148-50-8
Molecular FormulaC9H9NO4S
Molecular Weight227.23
Structural Identifiers
SMILESC1CS(=O)(=O)CC2=C1N=CC(=C2)C(=O)O
InChIInChI=1S/C9H9NO4S/c11-9(12)6-3-7-5-15(13,14)2-1-8(7)10-4-6/h3-4H,1-2,5H2,(H,11,12)
InChIKeyZLNLYNYHRYBHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS 1368148-50-8): A Sulfone-Activated Bicyclic Heterocycle for Medicinal Chemistry Derivatization


6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS 1368148-50-8, molecular formula C₉H₉NO₄S, MW 227.23 g/mol) is a bicyclic heterocyclic building block comprising a thiopyrano ring fused to a pyridine ring in the [4,3-b] orientation, with the sulfur atom in the fully oxidized 6,6-dioxide (sulfone) state and a carboxylic acid moiety at the 3-position of the pyridine ring . The compound is commercially available as a research-grade small-molecule scaffold (minimum 95% purity) and is primarily utilized for the synthesis of more complex molecules through derivatization of the carboxylic acid handle into amides, esters, or other functional groups [1]. Its structural class is related to, but topologically distinct from, the dioxo-thiopyrano-pyridine-carboxylic acid derivatives disclosed in US Patent 5,756,515 (Bayer AG) as selective modulators of calcium-dependent potassium channels (BK channels) of high conductivity [2].

Why In-Class Thiopyrano-Pyridine Analogs Cannot Substitute for 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid in Scaffold-Oriented Research Programs


Substitution among thiopyrano-pyridine carboxylic acid derivatives is not straightforward due to three independent structural variables that critically determine downstream molecular properties: (i) the oxidation state of the ring sulfur atom (sulfide vs. sulfoxide vs. sulfone), (ii) the ring fusion topology ([4,3-b], [3,2-b], or [4,3-d]), and (iii) the position and nature of the carboxylic acid substituent . The fully oxidized 6,6-dioxide (sulfone) state in the target compound confers significantly lower lipophilicity and enhanced metabolic stability compared to the corresponding sulfide analogs—a property exploited in cyclic sulfone-containing drug design to improve ADME profiles [1]. Furthermore, the [4,3-b] fusion topology of the target compound differs from the [3,2-b] scaffold claimed in the Bayer BK-channel modulator patent family (US 5,756,515 / DE 44 24 678 A1), meaning that SAR data from the patent series cannot be reliably extrapolated to the target compound's scaffold [2]. The 2-oxo analog (CAS 1249349-29-8), which introduces a lactam carbonyl at position 2, further diverges in hydrogen-bonding capacity and tautomeric behavior, and is now listed as discontinued by at least one major supplier, limiting its utility for sustained research programs .

Quantitative Differentiation Evidence for 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS 1368148-50-8) vs. Closest Analogs


Sulfur Oxidation State: 6,6-Dioxide (Sulfone) Confers Reduced logP and Enhanced Metabolic Stability vs. Sulfide Analogs

The target compound incorporates the sulfur atom in the fully oxidized sulfone (6,6-dioxide) state rather than the sulfide or sulfoxide oxidation state found in the parent 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine scaffold (MW 151.23 g/mol, C₈H₉NS) [1]. Cyclic sulfones are established pharmacophores that reduce molecular logP by approximately 1–2 log units compared to the corresponding sulfides, increase aqueous solubility, and improve metabolic stability by eliminating sulfur-mediated oxidative metabolism pathways [2]. The sulfone group further serves as a conformational constraint and a hydrogen-bond acceptor, and has been validated as a bioisostere for ketone and carboxylic acid functionalities in multiple preclinical and clinical candidates [2].

Medicinal Chemistry ADME Optimization Sulfone Pharmacophore

Scaffold Fusion Topology: [4,3-b] Orientation vs. the Patented [3,2-b] Bayer BK-Channel Modulator Scaffold

The target compound adopts the thiopyrano[4,3-b]pyridine fusion topology, where the sulfur-containing ring is fused to the pyridine at the [4,3-b] positions. This is topologically distinct from the 1,1-dioxo-2H-thiopyrano[3,2-b]pyridine-7-carboxylic acid scaffold disclosed in US Patent 5,756,515 (Bayer AG), which claims dioxo-thiopyrano-pyridine-carboxylic acid derivatives as selective modulators of calcium-dependent potassium channels (BK channels) of high conductivity for cerebrovascular indications [1]. In the Bayer patent scaffold, the carboxylic acid is positioned at the 7-position of the pyridine ring with the sulfur at the [3,2-b] fusion, whereas the target compound bears the carboxylic acid at the 3-position with the [4,3-b] fusion [1]. This difference in connectivity alters the spatial orientation of the carboxylic acid relative to the sulfone moiety and the pyridine nitrogen, which would be expected to produce distinct pharmacophoric geometry and target engagement profiles.

Scaffold Topology BK Channel Modulation Patent Landscape

Commercial Availability: CymitQuimica Pricing and Lead Time for CAS 1368148-50-8 vs. Discontinued 2-Oxo Analog

As of April 2026, 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS 1368148-50-8) is commercially available from CymitQuimica (Biosynth brand) at a minimum purity of 95%, priced at €1,130.00 for 50 mg and €3,203.00 for 500 mg, with an estimated delivery time of approximately 55 days . In contrast, the closely related 2-oxo analog (CAS 1249349-29-8, 2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid 6,6-dioxide) is listed as 'Discontinued' by CymitQuimica, with no pricing or availability for 250 mg or 500 mg quantities . The 2-chloro analog (2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid) is available from Sigma-Aldrich (Enamine brand) at 95% purity, though its CAS number and pricing were not retrievable from the Sigma-Aldrich product page in this assessment .

Commercial Availability Procurement Supply Chain

Derivatization Versatility: Free Carboxylic Acid at C-3 Enables Direct Amide Coupling and Esterification Without Deprotection

The target compound presents a free carboxylic acid at the 3-position of the pyridine ring, directly available for amide coupling, esterification, or conversion to acyl halides without additional deprotection steps . This contrasts with the methyl ester analog (Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate, CAS 2402829-97-2), which requires saponification prior to further carboxylic acid-directed derivatization [1]. The carboxylic acid moiety also enhances solubility in polar solvents (water, DMSO, alcohols), which is advantageous for both synthesis and subsequent biological assay preparation . While explicit aqueous solubility data are not available for the target compound, the combination of the polar sulfone and carboxylic acid groups is expected to confer significantly higher aqueous solubility than the non-sulfone, non-carboxylic acid parent scaffold.

Synthetic Chemistry Library Synthesis Carboxylic Acid Derivatization

Molecular Weight Advantage: Lower MW of Unsubstituted Scaffold (227.23) vs. 2-Chloro Analog (261.68) for Fragment-Based and Lead-Like Library Design

The target compound has a molecular weight of 227.23 g/mol (C₉H₉NO₄S) [1], which is 34.45 g/mol lower than the 2-chloro-substituted analog (2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid, MW 261.68 g/mol, C₉H₈ClNO₄S) . In the context of fragment-based drug discovery (FBDD), compounds with MW < 250 are generally considered within the 'fragment' space, whereas the chloro analog exceeds this threshold [2]. The lower MW of the target compound makes it a more suitable starting point for fragment growing and fragment linking strategies, where maintaining low molecular complexity and high ligand efficiency are critical design principles. Additionally, the absence of a chlorine substituent eliminates potential liabilities associated with chlorine-mediated reactivity (e.g., glutathione trapping, CYP inhibition) that may arise with the chloro analog.

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Optimal Research and Industrial Application Scenarios for 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS 1368148-50-8)


Medicinal Chemistry: Diversity-Oriented Synthesis of Amide and Ester Libraries Using the C-3 Carboxylic Acid Handle

The free carboxylic acid at the 3-position enables direct parallel synthesis of amide and ester libraries via standard HATU/EDCI-mediated coupling or CDI activation without a deprotection step, eliminating the saponification requirement of the methyl ester analog (CAS 2402829-97-2) [1]. This positions the target compound as an efficient entry point for SAR exploration around the thiopyrano[4,3-b]pyridine sulfone scaffold, with predicted favorable solubility profiles conferred by the dual polar sulfone and carboxylic acid groups . The scaffold's [4,3-b] fusion topology is distinct from the [3,2-b] Bayer BK-channel scaffold, enabling exploration of novel chemical space with potential for intellectual property generation [2].

Fragment-Based Drug Discovery: Sulfone-Containing Fragment for Growing and Linking Strategies

With a molecular weight of 227.23 g/mol, the target compound falls within the fragment space (MW < 250 Da) as defined by the 'Rule of Three' for fragment-based lead discovery [1]. The presence of both a sulfone pharmacophore and a carboxylic acid synthetic handle within a compact, rigid bicyclic framework makes it an attractive fragment for both fragment-growing (elaboration at the carboxylic acid) and fragment-linking (linking via the carboxylic acid while retaining sulfone-mediated target interactions) approaches. The established role of cyclic sulfones in modulating ADME properties—including reduced logP, enhanced solubility, and improved metabolic stability—provides a rational basis for incorporating this fragment into early-stage hit-to-lead campaigns .

Ion Channel Modulator Research: BK Channel Pharmacology Exploration on a Novel Scaffold Topology

Although no direct BK channel activity data exist for the target compound, the Bayer patent family (US 5,756,515 / DE 44 24 678 A1) establishes that dioxo-thiopyrano-pyridine-carboxylic acid derivatives can function as selective modulators of high-conductance calcium-dependent potassium channels (BK channels) [1]. The target compound's [4,3-b] scaffold with 3-carboxylic acid substitution represents a topologically distinct chemotype from the patented [3,2-b] 7-carboxylic acid series, offering the opportunity to explore whether BK channel modulation is scaffold-dependent or generalizable across the dioxo-thiopyrano-pyridine chemical space. This makes the compound valuable for academic or industrial groups seeking to expand BK channel pharmacology beyond the Bayer chemical series.

Chemical Biology: Synthesis of Biotinylated or Fluorescent Probe Derivatives for Target Identification Studies

The carboxylic acid functionality at the 3-position provides a direct attachment point for biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (e.g., diazirine, benzophenone) via amide bond formation [1]. The sulfone moiety contributes polarity that can help maintain aqueous solubility of the resulting probe molecules, which is critical for cellular target engagement studies. The relatively compact scaffold (227.23 Da) minimizes the risk of the probe moiety dominating the binding interaction, a common concern when derivatizing larger scaffolds. This application is supported by the commercial availability and defined lead time from CymitQuimica , enabling reproducible procurement for multi-step probe synthesis workflows.

Quote Request

Request a Quote for 6,6-Dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.